molecular formula C16H17N9 B2652703 6-(4-(Pyrazolo[1,5-a]pyrazin-4-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 2320852-90-0

6-(4-(Pyrazolo[1,5-a]pyrazin-4-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2652703
CAS No.: 2320852-90-0
M. Wt: 335.375
InChI Key: RQGHXJTYPPDORM-UHFFFAOYSA-N
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Description

6-(4-(Pyrazolo[1,5-a]pyrazin-4-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a useful research compound. Its molecular formula is C16H17N9 and its molecular weight is 335.375. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • This compound is part of a group of chemicals synthesized from hydrazonoyl halides, hydroximoyl halides, heterocyclic amines, and other components, leading to the creation of various azolo[3,4‐d]pyridazines and related structures. These compounds have been studied for their unique chemical properties and potential applications in different fields of science (Abdelhamid et al., 2016).

Potential in Medicinal Chemistry

  • Various derivatives of this compound, including pyrazolo[5,1-c]triazines, have been synthesized, indicating their importance in medicinal chemistry. The structures of these compounds have been confirmed through elemental analyses and spectral data, suggesting potential pharmaceutical applications (Abdelhamid et al., 2012).

Antiviral Activity

  • Some newly synthesized triazolo[4,3‐b]pyridazine derivatives have shown promising antiviral activity against hepatitis‐A virus (HAV), highlighting their potential in developing new antiviral drugs. These findings suggest a new avenue for exploring antiviral therapies using this class of compounds (Shamroukh & Ali, 2008).

Structure-Activity Relationships

  • The compound's derivatives have been studied for structure-activity relationships, providing insights into how changes in their chemical structure can affect their biological activity. This research is crucial for designing more effective drugs based on this compound (Gyoten et al., 2003).

Drug Discovery Applications

  • The compound and its derivatives have potential in drug discovery, especially in the development of new antimicrobial agents and dihydrofolate reductase inhibitors. This research indicates the compound's versatility and potential in addressing various health concerns (Othman et al., 2020).

Properties

IUPAC Name

6-(4-pyrazolo[1,5-a]pyrazin-4-yl-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N9/c1-7-22(15-3-2-14-20-18-12-25(14)21-15)10-11-23(8-1)16-13-4-5-19-24(13)9-6-17-16/h2-6,9,12H,1,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQGHXJTYPPDORM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C2=NC=CN3C2=CC=N3)C4=NN5C=NN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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